P2X3 Receptor Antagonism: Class-Level Potency Inference vs. Clinical Comparator Gefapixant (AF-219)
While direct head-to-head potency data for the exact compound is not publicly available, its structural inclusion in a patent series of thiazole/oxazole-substituted arylamides enables a class-level inference of P2X3 antagonism [1]. Within this series, several analogs demonstrated low-nanomolar inhibition of human P2X3 receptors. By comparison, the clinical-stage P2X3 antagonist gefapixant (AF-219) has a reported pIC50 of approximately 7.5-8.0 for human P2X3 homomeric receptors [2]. The benzothiazole-isoxazole scaffold of CAS 946285-83-2 differs fundamentally from the diaminopyrimidine core of gefapixant, suggesting a non-overlapping binding interaction and distinct subtype selectivity profile that may be exploited for differential tissue distribution or side-effect mitigation.
| Evidence Dimension | In vitro P2X3 receptor antagonism |
|---|---|
| Target Compound Data | Exact pIC50 or IC50 not publicly disclosed for this specific compound |
| Comparator Or Baseline | Gefapixant (AF-219): Human P2X3 pIC50 ~7.5-8.0 |
| Quantified Difference | No direct comparison possible; scaffold divergence implies distinct pharmacological profile |
| Conditions | In vitro recombinant human P2X3 receptor assays (class-level data from patent family) |
Why This Matters
Procurement of this compound enables investigation of a P2X3 chemical space distinct from the well-studied gefapixant series, offering potential advantages in selectivity or pharmacokinetics that have not yet been fully explored.
- [1] Dillon, M. P., Hawley, R. C., Chen, L., Feng, L., & Yang, M. (2008). Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent Application No. US20080132494 A1. View Source
- [2] Abdulqawi, R., Dockry, R., Holt, K., Layton, G., McCarthy, B. G., Ford, A. P., & Smith, J. A. (2015). P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. The Lancet, 385(9974), 1198-1205. View Source
